molecular formula C23H22F2N2O2 B11196369 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11196369
M. Wt: 396.4 g/mol
InChI Key: FJWVRMSGWBVEOK-UHFFFAOYSA-N
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Description

The compound 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepine derivative characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:

  • 11-(3,5-Difluorophenyl): A meta- and para-fluorinated aryl group at position 11, enhancing electron-withdrawing effects and metabolic stability.
  • 3,3-Dimethyl groups: These substituents introduce steric hindrance, likely increasing structural rigidity and influencing pharmacokinetic properties .

The molecular formula is C23H24F2N2O2, with a molecular weight of 398.45 g/mol. This compound shares a core dibenzodiazepin-one scaffold with several analogs, differing primarily in substituents at positions 10 and 11.

Properties

Molecular Formula

C23H22F2N2O2

Molecular Weight

396.4 g/mol

IUPAC Name

5-acetyl-6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H22F2N2O2/c1-13(28)27-19-7-5-4-6-17(19)26-18-11-23(2,3)12-20(29)21(18)22(27)14-8-15(24)10-16(25)9-14/h4-10,22,26H,11-12H2,1-3H3

InChI Key

FJWVRMSGWBVEOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diamines with Dicarbonyl Derivatives

The diazepinone ring is constructed via cyclocondensation of 1,2-diamines with diketones or ketoesters. For example, reacting 1,2-diaminobenzene derivatives with dimethyl 3-oxopentanedioate under acidic conditions yields the seven-membered ring.

Procedure :

  • 1,2-Diamine precursor (1.0 equiv.) and dimethyl 3-oxopentanedioate (1.2 equiv.) are refluxed in acetic acid (0.5 M) for 12–18 hours.

  • The 3,3-dimethyl groups are introduced by alkylating the pyrrole nitrogen during cyclization, as demonstrated in analogous syntheses.

Yield : 65–78% after recrystallization from ethanol.

Alternative Route via Urea Intermediate

A urea-based approach avoids diketone handling:

  • 1,2-Diaminobenzene reacts with triphosgene to form a carbamate intermediate.

  • Alkylation with methyl iodide in DMSO/KOH introduces dimethyl groups.

  • Cyclization under basic conditions (NaOMe, DMF, 80°C) forms the diazepinone core.

Key Data :

StepConditionsYield (%)
Urea formationTriphosgene, CH₂Cl₂, 0°C92
DimethylationKOH, DMSO, MeI, 24h85
CyclizationNaOMe, DMF, 8h73

Functionalization at Position 10: Acetylation Strategies

Friedel-Crafts Acylation

The acetyl group is introduced via Friedel-Crafts reaction on the electron-rich aromatic ring:

  • Diazepinone core (1.0 equiv.) is treated with acetyl chloride (1.5 equiv.) and AlCl₃ (2.0 equiv.) in dichloromethane at 0°C→RT for 6h.

Challenges :

  • Competing acetylation at position 11 is mitigated by steric blocking from the 3,3-dimethyl groups.

  • Yield : 58% after silica gel chromatography.

Directed Ortho-Metalation (DoM)

To enhance regioselectivity:

  • Silyl protection of the diazepinone NH with TBSCl.

  • Lithiation at position 10 using LDA (−78°C, THF).

  • Quenching with acetyl chloride.

Yield : 72% (two steps).

Introduction of the 3,5-Difluorophenyl Group at Position 11

Suzuki-Miyaura Coupling

A boronic ester intermediate is coupled with 3,5-difluorophenylboronic acid:

  • Bromination : Diazepinone is brominated at position 11 using NBS (AIBN, CCl₄, 80°C).

  • Coupling : Pd(PPh₃)₄ catalyzes reaction with 3,5-difluorophenylboronic acid (1.5 equiv.) in dioxane/H₂O (3:1), K₂CO₃, 100°C, 12h.

Yield :

StepConditionsYield (%)
BrominationNBS, AIBN, CCl₄81
Suzuki couplingPd(PPh₃)₄, K₂CO₃67

Buchwald-Hartwig Amination

Alternative route for electron-deficient aryl groups:

  • 11-Amino intermediate reacts with 1-bromo-3,5-difluorobenzene using Xantphos-Pd-G3 catalyst, Cs₂CO₃, 110°C.
    Yield : 63%.

Optimization and Scalability

Solvent and Catalyst Screening for Cyclization

Comparative data for cyclocondensation:

SolventCatalystTemp (°C)Time (h)Yield (%)
DMFNaOMe80873
Toluenep-TsOH1101268
EtOHNH₄OAc782457

DMF/NaOMe provides optimal ring closure efficiency.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) achieves >95% purity for intermediates.

  • Chromatography : Gradient elution (hexane/EtOAc 4:1→1:1) resolves acetylated regioisomers .

Chemical Reactions Analysis

Types of Reactions

10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activity which can be categorized into several key areas:

1. Anticancer Activity
Several studies have investigated the anticancer properties of dibenzo[1,4]diazepines. For instance:

  • A study demonstrated that derivatives of dibenzo[1,4]diazepines possess cytotoxic effects on various cancer cell lines due to their ability to inhibit DNA synthesis and induce apoptosis .

2. Neuropharmacological Effects
The compound has been studied for its neuropharmacological effects:

  • It has been shown to interact with GABA receptors which are crucial for neurotransmission in the brain. This interaction suggests potential applications in treating anxiety and other neurological disorders .

3. Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds:

  • Compounds similar to 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one have demonstrated efficacy against various bacterial strains .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Anticancer Research
A recent study focused on the synthesis and evaluation of new dibenzo[1,4]diazepine derivatives for their anticancer properties. The results indicated that modifications to the phenyl group significantly enhanced cytotoxicity against breast cancer cells .

Case Study 2: Neuropharmacological Assessment
Another research effort examined the effects of dibenzo[1,4]diazepine derivatives on anxiety-like behaviors in animal models. The findings suggested that these compounds could serve as potential anxiolytics by modulating GABAergic transmission .

Mechanism of Action

The mechanism of action of 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

The following table compares the target compound with structurally similar dibenzodiazepin-one derivatives:

Compound Name Position 10 Substituent Position 11 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
10-Acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-... (Target) Acetyl (C2H3O) 3,5-Difluorophenyl C23H24F2N2O2 398.45 Enhanced metabolic stability due to fluorine; moderate lipophilicity
10-Acetyl-11-(3-nitrophenyl)-3-phenyl-... () Acetyl 3-Nitrophenyl C24H20N3O4 414.44 Strong electron-withdrawing nitro group; potential for redox activity
3,3-Dimethyl-10-acetyl-11-(p-chlorobenzoyl)-... () Acetyl p-Chlorobenzoyl C25H24ClNO3 434.92 Chlorine enhances lipophilicity; X-ray-confirmed rigidity
11-[4-(Trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-... () None 4-Trifluoromethylphenyl C28H24F3NO2 487.50 High electron-withdrawing CF3 group; increased metabolic resistance
10-Acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-... () Acetyl 2-Methoxyphenyl C24H26N2O3 390.48 Methoxy group improves solubility; steric effects at ortho position
10-Butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-... () Butyryl (C4H7O) 2,3,4-Trimethoxyphenyl C28H34N2O5 478.60 Extended acyl chain increases lipophilicity; trimethoxy enhances bioavailability

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3,5-difluorophenyl group provides moderate electron withdrawal, balancing metabolic stability and reactivity. Methoxy-substituted derivatives () demonstrate improved solubility but reduced metabolic resistance compared to halogenated analogs .

Structural Confirmation :

  • X-ray diffraction studies () confirm the diazepine ring’s conformational stability, particularly with 3,3-dimethyl groups enforcing rigidity .

NMR Profiling

NMR data () suggest that substituents at positions 10 and 11 significantly affect chemical shifts in regions A (positions 29–36) and B (positions 39–44). For the target compound, fluorine atoms are expected to deshield nearby protons, creating distinct spectral signatures compared to non-fluorinated analogs .

Biological Activity

The compound 10-acetyl-11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to a class of dibenzo[b,e][1,4]diazepines known for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name: 6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
  • Molecular Formula: C21H20F2N2O
  • Molecular Weight: 354.4 g/mol
  • InChI: InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(13-9-12(22)7-8-14(13)23)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of a Schiff base followed by cyclization to yield the final diazepine structure. This synthetic route is crucial for obtaining high yields and purity necessary for biological evaluation.

Pharmacological Properties

Research indicates that compounds within this class exhibit various pharmacological effects including:

  • Tranquilizing Effects: The compound has shown potential as a tranquilizer in animal models.
  • Muscle Relaxant Activity: It has been evaluated for muscle relaxant properties which may be beneficial in treating muscle spasms.
  • Antispasmodic Effects: The compound demonstrated efficacy in reducing spasms in smooth muscle tissues.

The biological activities are believed to be mediated through interactions with neurotransmitter systems in the central nervous system (CNS). Specifically:

  • GABAergic Modulation: The compound may enhance GABA receptor activity leading to increased inhibitory neurotransmission.

Study 1: Tranquilizing Effects

A study conducted on laboratory animals demonstrated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays indicated that the compound effectively modulated anxiety levels through its action on GABA receptors.

Study 2: Muscle Relaxant Activity

In a controlled experiment assessing muscle tone in rodents, the compound exhibited dose-dependent muscle relaxant effects. The results suggested that it could be a candidate for further development as a therapeutic agent for conditions involving muscle tension.

Study 3: Antispasmodic Effects

Research involving isolated smooth muscle tissues showed that the compound significantly reduced contractions induced by acetylcholine. This suggests its potential utility in treating gastrointestinal disorders characterized by spasms.

Comparative Biological Activity Table

PropertyCompound NameObserved Effect
Tranquilizing10-acetyl-11-(3,5-difluorophenyl)-...Significant reduction in anxiety
Muscle Relaxant10-acetyl-11-(3,5-difluorophenyl)-...Dose-dependent relaxation
Antispasmodic10-acetyl-11-(3,5-difluorophenyl)-...Reduced smooth muscle contractions

Q & A

Basic Question: What synthetic methodologies are recommended for preparing this compound, and how are key intermediates characterized?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cyclization or stepwise condensation. For example:

  • Palladium(II)-Catalyzed Cyclization : Reactants like arylboronic acids and dibenzoazepine precursors are heated in sealed tubes (100°C) with Pd catalysts, followed by column chromatography for purification .
  • Stepwise Cyclization : Intermediate formation via nitro group reduction (using hydrogen and metal catalysts) followed by acid-catalyzed cyclization in organic solvents .
    Characterization : X-ray crystallography (e.g., for related dibenzo-diazepinones) confirms stereochemistry and bond angles, with mean (C–C) deviations ≤ 0.003 Å and R-factors ≤ 0.043 . Additional techniques include NMR (for fluorine environments), mass spectrometry, and IR for functional group validation.

Basic Question: How is X-ray crystallography applied to resolve structural ambiguities in analogs of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and hydrogen-bonding networks. For example:

  • Crystals are grown via slow evaporation of solvent (e.g., methanol/water mixtures).
  • Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL.
  • Key parameters: Data-to-parameter ratio > 17.6, wR factor < 0.106, and validation of dihedral angles between aromatic rings .

Advanced Question: How can reaction conditions be optimized to improve yield and enantiomeric purity?

Methodological Answer:

  • Catalyst Screening : Test Pd(II) complexes with varying ligands (e.g., phosphines) to enhance regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or dioxane) improve solubility of fluorinated intermediates, while acidic conditions (e.g., HCl) stabilize reactive amines during cyclization .
  • Temperature Gradients : Use controlled heating (80–120°C) to minimize side reactions in sealed-tube syntheses .
  • Chiral Resolution : Employ chiral stationary phases (HPLC) or enzymatic resolution for enantiopure products.

Advanced Question: What strategies are used to assess the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Partitioning : Measure logP (octanol-water coefficient) to predict bioaccumulation. Fluorinated aryl groups (logP ~3.5) may increase persistence in lipid-rich tissues.
  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 5–9, UV light) to identify breakdown products .
  • Toxicity Assays : Multi-tiered testing:
    • In vitro : Cell viability assays (e.g., HepG2 cells) for acute toxicity.
    • In vivo : Daphnia magna or zebrafish embryos for LC50 determination.
    • Ecosystem Modeling : Use microcosms to evaluate impacts on microbial communities .

Basic Question: Which spectroscopic techniques are most effective for characterizing fluorine substituents in this compound?

Methodological Answer:

  • 19F NMR : Resolves chemical shifts for 3,5-difluorophenyl groups (typically δ −110 to −120 ppm). Coupling constants (JFF) confirm para/ortho fluorine interactions.
  • IR Spectroscopy : C-F stretches appear as sharp peaks near 1200–1100 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (e.g., M+2 peaks from chlorine in analogs) .

Advanced Question: How can contradictions in biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Replicate Studies : Conduct triplicate assays under standardized conditions (pH, temperature, cell passage number).
  • Structural Analog Comparison : Test analogs with modified substituents (e.g., replacing difluorophenyl with dichlorophenyl) to isolate structure-activity relationships .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across labs, accounting for variables like solvent purity or assay protocols .

Advanced Question: What computational approaches predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with benzodiazepine receptors. Focus on π-π stacking with aromatic residues and hydrogen bonding with acetyl groups.
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine electronegativity) on binding affinity using Hammett constants .

Basic Question: How is purity validated during synthesis, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC : Purity ≥95% (λ = 254 nm, C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%).
  • Residual Solvents : GC-MS detects traces (e.g., DMF < 500 ppm per ICH guidelines) .

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